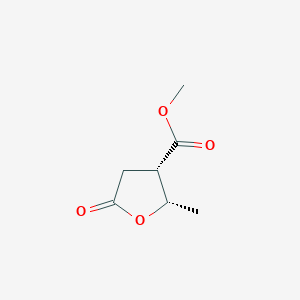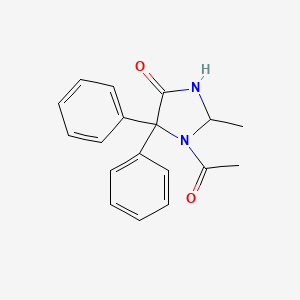![molecular formula C18H12Cl2N2O3 B13810394 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a diaza-benzoazulene core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in medicine. It has been investigated for its anxiolytic, anticonvulsant, and antidepressant effects, similar to other benzodiazepine derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Wirkmechanismus
The mechanism of action of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione involves its interaction with specific molecular targets. It binds to certain receptors and enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to its anxiolytic and sedative effects . The exact pathways and molecular targets are still under investigation, but its structure suggests a multi-faceted mechanism involving various biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Adinazolam: A triazolobenzodiazepine with anxiolytic and antidepressant properties.
Alprazolam: Another benzodiazepine derivative used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione stands out due to its unique diaza-benzoazulene core, which is not commonly found in other benzodiazepine derivatives.
Eigenschaften
Molekularformel |
C18H12Cl2N2O3 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
7-chloro-4-(4-chlorophenyl)-10-methyl-5H-furo[3,4-b][1,4]benzodiazepine-1,3-dione |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-21-14-7-4-12(20)8-10(14)9-22(13-5-2-11(19)3-6-13)16-15(21)17(23)25-18(16)24/h2-8H,9H2,1H3 |
InChI-Schlüssel |
JRDCOKPZGHTPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CN(C3=C1C(=O)OC3=O)C4=CC=C(C=C4)Cl)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




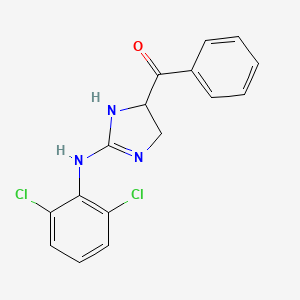
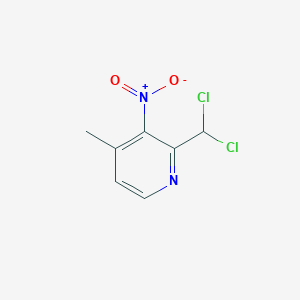
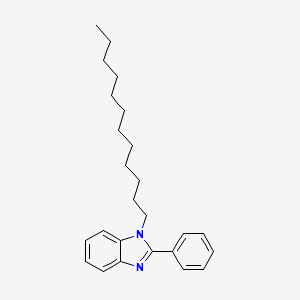
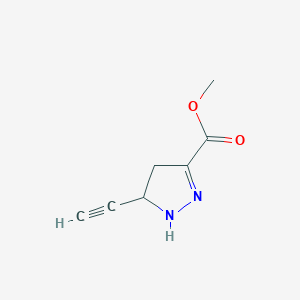
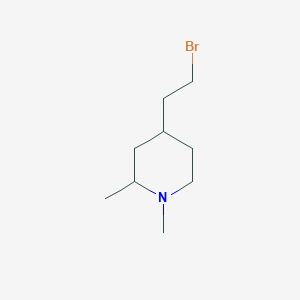
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

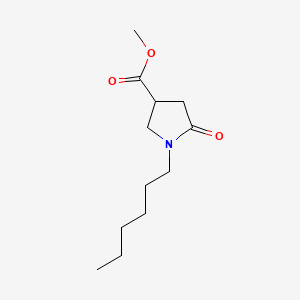
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
